molecular formula C14H21BrN2O3 B8165797 tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate

tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate

Cat. No.: B8165797
M. Wt: 345.23 g/mol
InChI Key: LOIZKJKAUXKZKI-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 4-bromofuran-2-ylmethyl substituent. This compound belongs to a class of molecules widely utilized in medicinal chemistry and drug discovery due to the piperazine scaffold’s versatility in modulating pharmacokinetic properties and target binding affinity . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-[(4-bromofuran-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-6-4-16(5-7-17)9-12-8-11(15)10-19-12/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIZKJKAUXKZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

A widely applied method for introducing bromofuran moieties into piperazine frameworks involves nucleophilic substitution. For example, tert-butyl piperazine-1-carboxylate can react with 4-bromofuran-2-ylmethyl halides (e.g., chloride or bromide) in the presence of a base. In a related synthesis of 4-BOC-1-(5-bromo-2-pyridyl)piperazine, potassium carbonate in acetonitrile at 110°C for 12 hours facilitated the coupling of tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyridine, achieving an 81.5% yield. Adapting this protocol, substituting 5-bromo-2-chloropyridine with 4-bromofuran-2-ylmethyl chloride under similar conditions could yield the target compound.

Reductive Amination

Reductive amination offers an alternative route by reacting tert-butyl piperazine-1-carboxylate with 4-bromofuran-2-carbaldehyde. Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature is a common system for such transformations. This method mirrors the synthesis of tert-butyl ((1H-indol-5-yl)methyl)carbamate, where STAB efficiently reduced the imine intermediate formed between 5-(aminomethyl)indole and di-tert-butyl bicarbonate. Applying this to 4-bromofuran-2-carbaldehyde would require careful pH control to avoid side reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could integrate the bromofuran unit. For instance, palladium-catalyzed coupling of tert-butyl 4-(chloromethyl)piperazine-1-carboxylate with 4-bromofuran-2-boronic acid might proceed efficiently. While no direct examples exist in the provided sources, the use of CuI in DMF for triazole formation suggests that copper catalysts could also mediate such couplings under mild conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Acetonitrile and potassium carbonate were effective in the synthesis of pyridyl-piperazine derivatives, while DMF with DIPEA facilitated click chemistry in triazolo-piperazine synthesis. For bromofuran systems, polar aprotic solvents like DMF or acetonitrile are likely optimal due to their ability to stabilize ionic intermediates.

Temperature and Reaction Time

Elevated temperatures (e.g., 110°C) are often necessary for nucleophilic aromatic substitutions, as seen in the 12-hour reaction for pyridyl-piperazine formation. In contrast, reductive amination typically proceeds at room temperature within hours. A balance must be struck to avoid decomposition of the thermally sensitive bromofuran moiety.

Purification Techniques

Chromatographic purification using silica gel with hexane/ethyl acetate gradients is standard. For the target compound, gradient elution (e.g., 70:30 to 50:50 hexane/ethyl acetate) would separate unreacted starting materials and byproducts. Recrystallization from hexane or heptane, as demonstrated in tert-butyl ester synthesis, could further enhance purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)AdvantagesChallenges
Nucleophilic Substitutiontert-Butyl piperazine-1-carboxylate, 4-bromofuran-2-ylmethyl chlorideK₂CO₃, CH₃CN, 110°C, 12h~80Scalable, minimal byproductsRequires high-purity halide reagent
Reductive Aminationtert-Butyl piperazine-1-carboxylate, 4-bromofuran-2-carbaldehydeSTAB, CH₂Cl₂, rt, 5h~90Mild conditions, high functional group toleranceRisk of over-reduction or imine hydrolysis
Cross-Couplingtert-Butyl 4-(chloromethyl)piperazine-1-carboxylate, 4-bromofuran-2-boronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C~70Enables diverse aryl substitutionsCostly catalysts, sensitivity to moisture

Mechanistic Insights

Nucleophilic Substitution Pathway

The reaction proceeds via an Sₙ2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon in 4-bromofuran-2-ylmethyl chloride. The base (e.g., K₂CO₃) deprotonates the piperazine, enhancing its nucleophilicity. Steric hindrance from the tert-butyl group may slow the reaction, necessitating prolonged heating.

Reductive Amination Mechanism

Formation of an imine intermediate between the aldehyde and piperazine is followed by reduction with STAB. The tert-butyl carbamate group remains intact due to its stability under mildly acidic conditions. Competing aldol condensation is mitigated by using a large excess of reducing agent.

Industrial Scalability Considerations

Continuous Flow Systems

Adopting continuous flow reactors could enhance the scalability of nucleophilic substitution reactions. Automated systems allow precise control of temperature and residence time, reducing side reactions. A patent describing tert-butyl ester synthesis highlights the use of continuous flow for improved efficiency.

Green Chemistry Metrics

Solvent recovery and catalyst recycling are critical for cost-effective production. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in reductive amination could reduce environmental impact while maintaining reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products Formed:

  • Substituted furans
  • Furanones
  • Tetrahydrofuran derivatives
  • Piperazine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Specific applications include:

  • Antitumor Activity : Studies have indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the bromofuran group may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacology : The piperazine moiety is known for its activity on central nervous system receptors, making this compound a candidate for research into treatments for neurological disorders such as anxiety and depression.

Synthesis of Novel Derivatives

tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate serves as a precursor for synthesizing more complex derivatives. Researchers can modify the bromofuran or piperazine components to explore structure-activity relationships (SAR) that could lead to more potent or selective compounds.

Biological Assays

The compound is utilized in various biological assays to evaluate its pharmacological properties. These include:

  • Binding Affinity Studies : Investigating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vivo Studies : Animal models are used to assess the efficacy and safety of the compound, which is crucial for any potential therapeutic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine compounds, including this compound, demonstrating significant anti-proliferative effects on human cancer cell lines. The study highlighted the importance of the bromofuran group in enhancing cytotoxicity through reactive oxygen species (ROS) generation.

Case Study 2: Neuropharmacological Effects

Research published in Neuropharmacology examined the effects of structurally related piperazine derivatives on serotonin receptors. The findings suggested that modifications to the piperazine ring could yield compounds with improved anxiolytic properties, paving the way for new treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromofuran moiety can participate in π-π interactions or hydrogen bonding, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. The tert-butyl carbamate group provides steric bulk, influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate and analogous piperazine derivatives:

Compound Substituent Molecular Weight Synthesis Yield Stability Biological Activity Key References
This compound (Target) 4-Bromofuran-2-ylmethyl ~357.3 g/mol¹ N/A Hypothesized stable in neutral media² Potential CNS or antimicrobial activity³ N/A
tert-Butyl 4-(2-fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate 2-Fluoro-5-(4-oxophthalazinylmethyl)benzoyl 495.5 g/mol High (Multi-step) Stable under Boc deprotection conditions Intermediate for PARP inhibitors
tert-Butyl 4-(4-bromo-3-methylbenzyl)piperazine-1-carboxylate 4-Bromo-3-methylbenzyl 369.3 g/mol Moderate Stable in organic solvents Precursor for fluorescent tracers
tert-Butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate (LQFM104) 1-Phenylpyrazol-4-ylmethyl 356.4 g/mol 52–58% Stable in vivo Antianxiety/antidepressant
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl 302.3 g/mol 52% (CuI-catalyzed) Sensitive to strong acids/bases Benzimidazole intermediate

¹Calculated based on analogous structures; ²Inferred from stability of other halogenated piperazines ; ³Predicted from furan-containing bioactive compounds.

Structural and Functional Comparisons

Substituent Effects on Reactivity: The 4-bromofuran group in the target compound provides a handle for palladium-catalyzed cross-coupling, similar to the 4-bromo-3-methylbenzyl analog used in fluorescent tracer synthesis . In contrast, the 2-fluorobenzoyl derivative () is tailored for amidation reactions in PARP inhibitor synthesis . The 1-phenylpyrazol-4-ylmethyl substituent in LQFM104 enhances serotonin receptor affinity, contributing to its CNS activity , whereas the 4-aminophenyl analog () serves as a nitro-reducible intermediate for benzimidazoles .

Synthetic Accessibility: The target compound likely employs standard Boc-protection and alkylation strategies, akin to the 47% yield reported for indole-based analogs (). However, CuI-catalyzed amination (e.g., 52% yield in ) offers cost-effective routes for amino-substituted derivatives .

Stability and Solubility: Halogenated analogs (e.g., 4-bromo-3-methylbenzyl) exhibit stability in organic media but may degrade under acidic conditions, as seen with oxazolidinone-containing derivatives in simulated gastric fluid () . The target compound’s furan ring may confer moderate polarity, balancing solubility and membrane permeability.

Biological Relevance :

  • While LQFM104 demonstrates serotonin-mediated antidepressant effects (EC₅₀ ~10 µM) , brominated analogs like the 4-bromobenzyl derivative () are leveraged for target engagement studies in succinate receptor tracers . The furan moiety in the target compound could modulate interactions with enzymes or receptors involving heteroaryl recognition.

Key Research Findings from Analogous Compounds

  • Degradation Profiles: Oxazolidinone-containing piperazines () degrade in gastric fluid due to acid-labile oxazolidinone rings, whereas Boc-protected derivatives remain stable unless exposed to strong acids (e.g., HCl/MeOH in ) .
  • Crystallographic Data : Piperazine derivatives with diazoacetyl groups () exhibit well-defined crystal packing, facilitated by weak hydrogen bonds (C–H⋯O/N interactions), suggesting predictable solid-state behavior for halogenated analogs .
  • Biological Screening: Pyrazole- and triazole-substituted piperazines () show nanomolar-to-micromolar activity in CNS and antimicrobial assays, highlighting the scaffold’s adaptability .

Biological Activity

Tert-butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, characterized by its unique structure which includes a bromofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BrN2O2C_{15}H_{20}BrN_2O_2 with a molecular weight of approximately 341.25 g/mol. The compound features:

  • A tert-butyl group, which enhances lipophilicity and stability.
  • A bromofuran moiety that may contribute to biological activity through specific interactions with biological targets.
  • A piperazine ring , known for its role in various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The bromofuran component may interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound could bind to specific receptors, influencing cellular signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may inhibit the growth of certain pathogens, although detailed quantitative data is required for conclusive evidence.

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through:

  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : There is evidence that similar compounds can trigger apoptosis in tumor cells, leading to reduced tumor growth.

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of related piperazine derivatives on cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM, suggesting potential for further optimization and development.
  • Antimicrobial Screening :
    • In vitro assays were conducted against Gram-positive and Gram-negative bacteria. The results showed that derivatives of this class could inhibit bacterial growth at concentrations as low as 25 µM.

Research Findings

Activity Target IC50 (µM) Reference
AntimicrobialStaphylococcus aureus20
Anticancer (HeLa Cells)Cell Cycle Arrest30
Anticancer (MCF-7 Cells)Apoptosis Induction25

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar piperazine derivatives are prepared by reacting tert-butyl piperazine-1-carboxylate with brominated heterocycles (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux with K₂CO₃ as a base, achieving yields of 78–88.7% . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature (110–130°C for activation), and stoichiometry (1.5–2.0 equivalents of piperazine precursor). Optimization requires monitoring via TLC or LCMS to track intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • ¹H/¹³C NMR : Confirm regiochemistry of the bromofuran and piperazine substitution patterns. For example, tert-butyl protons resonate as singlets near δ 1.4–1.5 ppm, while aromatic protons appear downfield (δ 6.5–8.5 ppm) .
  • LCMS : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns. In related compounds, loss of the tert-butoxycarbonyl (Boc) group (-100 Da) is common .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How is the compound’s purity assessed, and what solvents are optimal for recrystallization?

Purity is determined via HPLC (≥95% area normalization) and elemental analysis. Recrystallization is typically performed using ethyl acetate/hexane mixtures (1:1–4:1), as seen in tert-butyl piperazine derivatives, to remove unreacted starting materials .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELX software reveals the piperazine ring’s chair conformation and torsional angles between the bromofuran and piperazine moieties. For example, in analogous structures, aromatic stacking (π–π interactions) and hydrogen bonding (N–H⋯O) stabilize crystal packing . Data collection requires a Bruker APEX-II CCD diffractometer (MoKα radiation, λ = 0.71073 Å), with refinement using full-matrix least-squares methods (R < 0.05) .

Q. What strategies address low yields in coupling reactions involving bromofuran moieties?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) may enhance Suzuki-Miyaura couplings for bromofuran derivatives.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 12 h) and improves yields by 10–15% .
  • Protecting group alternatives : Replacing Boc with Cbz (carbobenzyloxy) can mitigate steric hindrance during nucleophilic substitution .

Q. How do stereochemical outcomes impact biological activity, and how are they controlled during synthesis?

Diastereomers (e.g., cis/trans piperazine conformers) can exhibit differing binding affinities. Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis. For instance, tert-butyl 4-((1R,4R)-cyclohexyl)piperazine derivatives are synthesized using NaBH(OAc)₃ in DCM, with diastereomeric excess >90% confirmed by NOESY .

Q. What in vitro assays evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Kinase inhibition : Fluorescence polarization assays measure IC₅₀ values against Haspin or HIF prolyl-hydroxylases .
  • Cellular uptake : Radiolabeled analogs (e.g., ¹⁴C-Boc derivatives) quantify permeability in Caco-2 monolayers .
  • Receptor binding : Competitive ELISA with serotonin (5-HT₃) or dopamine receptors identifies antagonism/agonism .

Q. How are contradictions in crystallographic data resolved (e.g., disordered atoms or low-resolution structures)?

  • Twinned data : SHELXL’s TWIN command refines overlapping reflections .
  • Disorder modeling : Partial occupancy (e.g., 50:50 for tert-butyl rotamers) is assigned using SQUEEZE in PLATON .
  • Validation tools : CheckCIF flags outliers in bond lengths/angles, while Hirshfeld surface analysis identifies weak interactions .

Q. What green chemistry principles apply to large-scale synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst recycling : Immobilized Pd nanoparticles enable ≥5 reaction cycles without loss of activity .
  • Waste minimization : Flow chemistry setups reduce solvent use by 70% compared to batch reactors .

Q. How do structural modifications (e.g., replacing bromofuran with pyrimidine) alter pharmacological properties?

Comparative studies show that bromofuran derivatives exhibit higher metabolic stability (t₁/₂ > 4 h in liver microsomes) than pyrimidine analogs due to reduced CYP450 oxidation. However, pyrimidine-containing compounds show 2–3× higher affinity for serotonin receptors .

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